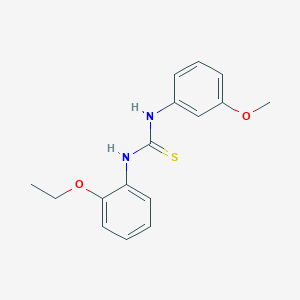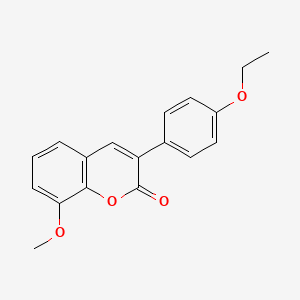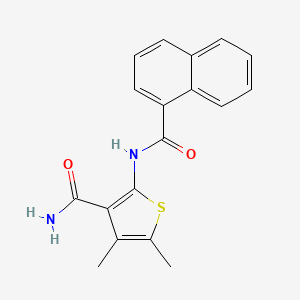![molecular formula C19H27NO B5739412 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine, also known as ALEPH, is a chemical compound that has been studied for its potential use as a psychoactive drug. ALEPH belongs to the family of phenethylamines, which are known for their ability to affect the central nervous system. In recent years, ALEPH has gained attention from researchers due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed that 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine acts on the serotonin and dopamine systems in the brain, which are known to play a role in mood regulation and addiction. 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine is thought to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been found to have a number of biochemical and physiological effects. In animal studies, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been shown to increase locomotor activity and reduce anxiety-like behavior. Additionally, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its unique chemical structure, which may allow researchers to study its effects on the brain in a more targeted manner. However, one limitation of using 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine is its potential for abuse and misuse, which may make it difficult to conduct studies in a safe and ethical manner.
Future Directions
There are several future directions for research on 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine. One area of interest is the potential use of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine as a treatment for addiction. Additionally, further studies are needed to fully understand the mechanism of action of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine and its potential therapeutic effects. Finally, research is needed to develop safe and effective dosing protocols for the use of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine in clinical settings.
Synthesis Methods
The synthesis of 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine involves several steps, including the reaction of 2-bromo-1-adamantane with 3-methoxyphenethylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been optimized by researchers to produce high yields of pure 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine.
Scientific Research Applications
2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. In preclinical studies, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has shown promising results in reducing symptoms of depression and anxiety in animal models. Additionally, 2-adamantyl[2-(3-methoxyphenyl)ethyl]amine has been found to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-4-2-3-13(12-18)5-6-20-19-16-8-14-7-15(10-16)11-17(19)9-14/h2-4,12,14-17,19-20H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNQIXHDCUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5412413 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)


![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)





![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)